REACTION_CXSMILES
|
[CH2:1]([C:8](=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:9]=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(=O)C1C=CC=CC=1.[OH-].[Na+].C(=O)CCCCCCCC>>[CH2:11]([CH:8]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:9][OH:10])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)C(C=O)=CC1=CC=CC=C1
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
1.α-Heptylcinnamaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
56.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)=O
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
After two hours at reflux the mixture
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
WASH
|
Details
|
washed once with 50 ml 5% HCl, once with saturated NaCl brine
|
Type
|
FILTRATION
|
Details
|
filtered through 4A molecular sieves
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Type
|
CUSTOM
|
Details
|
bp 135°-150°/0.15 mm, to give 56.6 g (61%) whose IR
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C(CO)CCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |